molecular formula C21H15Cl2FN4O2 B2563341 N-(2-chloro-4-fluorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1260913-12-9

N-(2-chloro-4-fluorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No.: B2563341
CAS No.: 1260913-12-9
M. Wt: 445.28
InChI Key: WGHXAHDSVFKEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H15Cl2FN4O2 and its molecular weight is 445.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with structures similar to the specified chemical have been synthesized and analyzed for their photovoltaic efficiency and ligand-protein interactions. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activity and interactions with cyclooxygenase 1 (COX1) through molecular docking studies suggest their utility in both energy conversion technologies and biomedical research, providing insights into their binding affinities and interaction mechanisms (Mary et al., 2020).

Anticancer Activity

Research on structurally related fluoro-substituted compounds has demonstrated significant anticancer activity, particularly against lung cancer. These compounds have been shown to exhibit anticancer effects at low concentrations, suggesting a potential route for the development of novel anticancer therapies. The research emphasizes the importance of structural motifs in enhancing biological activity and presents a promising area for further investigation into the therapeutic applications of such compounds (Hammam et al., 2005).

Anti-inflammatory Activity

Compounds with a chloro-fluorophenyl motif, similar to the one in the query, have been synthesized and shown to possess significant anti-inflammatory activity. The research involved the synthesis of derivatives and their subsequent evaluation for anti-inflammatory effects, highlighting the potential of these compounds in developing new anti-inflammatory agents. This suggests that structurally similar compounds could be explored for their anti-inflammatory properties and mechanisms of action (Sunder & Maleraju, 2013).

Antioxidant Activity

Compounds derived from pyrazole-acetamide, similar in structure to the query compound, have been studied for their antioxidant activity. These studies indicate that the structural components of these compounds contribute significantly to their ability to act as antioxidants. The findings support the potential use of such compounds in combating oxidative stress-related diseases and highlight the importance of structural analysis in identifying effective antioxidant agents (Chkirate et al., 2019).

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN4O2/c22-15-4-1-3-13(9-15)20-26-21(30-27-20)18-5-2-8-28(18)12-19(29)25-11-14-6-7-16(24)10-17(14)23/h1-10H,11-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHXAHDSVFKEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.